3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes both imidazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions. One common method includes the Ullmann cross-coupling reaction, which is catalyzed by copper iodide (CuI). This reaction involves the coupling of 1,3-dihydro-2H-imidazole-2-thione with an appropriate aryl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecules. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-4-methoxyphenyl)ethanone: Similar in structure but lacks the imidazole and thiazine rings.
5-carbomethoxy-2-substituted-7H-1,2,4-triazolo[3,2-b]-1,3-thiazine: Contains a thiazine ring but differs in other structural aspects.
Uniqueness
3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its combination of imidazole and thiazine rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C19H21N2OS+ |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H21N2OS/c1-15-8-10-17(11-9-15)20-14-19(22,16-6-3-2-4-7-16)21-12-5-13-23-18(20)21/h2-4,6-11,22H,5,12-14H2,1H3/q+1 |
InChI Key |
COBRWQAILDJETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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